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Compound of Interest

Compound Name: XL147

Cat. No.: B1682294

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding affinity and
mechanism of action of SAR245408, also known as XL147 or pilaralisib. SAR245408 is a
potent and selective inhibitor of Class | phosphoinositide 3-kinases (P13Ks), a family of lipid
kinases that play a crucial role in cell growth, proliferation, survival, and metabolism.
Dysregulation of the PI3K pathway is a frequent event in human cancers, making it an
attractive target for therapeutic intervention.

Quantitative Analysis of Target Binding Affinity

SAR245408 demonstrates potent inhibitory activity against the Class | PI3K isoforms. The half-
maximal inhibitory concentrations (IC50) have been determined in biochemical assays,
providing a quantitative measure of the compound's potency against each isoform.
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Target IC50 (nM) Assay Type

PI3Ka (p110a) 39 Biochemical Assay
PI3KB (p110pB) 383 Biochemical Assay
PI3Kd (p110d) 36 Biochemical Assay
PI3Ky (p110y) 23 Biochemical Assay
mTOR >15,000 Biochemical Assay|[1]
DNA-PK 4,750 Biochemical Assay[1]

Note: Data regarding the specific binding affinity of SAR245408 against the common p110a
H1047R mutant was not available in the reviewed literature. However, clinical studies have
suggested that tumors with PIK3CA H1047R mutations may be responsive to PI3K pathway
inhibitors.

Mechanism of Action: PIBK/AKT/mTOR Pathway
Inhibition

SAR245408 exerts its anti-tumor effects by inhibiting the PISK/AKT/mTOR signaling pathway.
[2][3] Class | PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate
phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting
and activating downstream signaling proteins, most notably the serine/threonine kinase AKT.
Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of
diverse cellular functions, including cell growth, proliferation, and survival. The tumor
suppressor PTEN antagonizes PI3K activity by dephosphorylating PIP3. By inhibiting the
production of PIP3, SAR245408 effectively blocks the downstream signaling cascade, leading

to reduced proliferation and induction of apoptosis in cancer cells with a dysregulated PI3K
pathway.[3][4]
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PISK/AKT/mTOR Signaling Pathway Inhibition by SAR245408.

Experimental Protocols

The determination of the target binding affinity of SAR245408 is typically performed using
biochemical kinase assays. Below are detailed methodologies for commonly used assays.

In Vitro PI3K Kinase Inhibition Assay (HTRF®)
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This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for
measuring PI3K enzymatic activity.

Materials:

Purified recombinant PI3K enzyme (e.g., PI3Ka, (3, &, y)

e Lipid substrate (e.g., PIP2)

o ATP

e SAR245408 (or other test compounds)

« HTRF® Kinase Assay Kit (containing detection reagents)

o Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCI2, 1 mM DTT, 0.05%
CHAPS)

o 384-well low-volume microplates

Procedure:

o Compound Preparation: Prepare a serial dilution of SAR245408 in 100% DMSO.

e Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate to their final
desired concentrations in the assay buffer.

¢ Reaction Initiation: In a 384-well plate, add the test compound, followed by the
enzyme/substrate mixture. Initiate the kinase reaction by adding ATP. The final reaction
volume is typically 10-20 L.

 Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

¢ Reaction Termination and Detection: Stop the reaction by adding the HTRF® detection
reagents as per the manufacturer's protocol. These reagents typically include a europium
cryptate-labeled antibody that recognizes the product (PIP3) and an XL665-labeled
streptavidin that binds to a biotinylated tag on the substrate or product.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer
(TR-FRET) signal on a compatible plate reader. The signal is proportional to the amount of
product formed.

o Data Analysis: Calculate the percent inhibition for each compound concentration and
determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for PI3K Inhibitor Evaluation

A typical workflow for the preclinical evaluation of a PI3K inhibitor like SAR245408 involves a
multi-step process, from initial biochemical screening to cellular and in vivo studies.
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General Experimental Workflow for PI3K Inhibitor Evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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